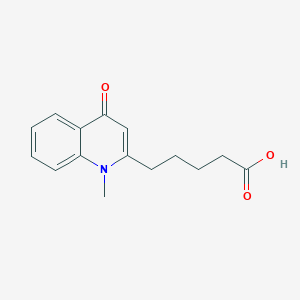![molecular formula C30H40N2O B14289691 1-[2-(4-Tetradecylphenyl)hydrazinylidene]naphthalen-2(1H)-one CAS No. 119894-97-2](/img/structure/B14289691.png)
1-[2-(4-Tetradecylphenyl)hydrazinylidene]naphthalen-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(4-Tetradecylphenyl)hydrazinylidene]naphthalen-2(1H)-one is a hydrazone derivative, which is a class of organic compounds characterized by the presence of a hydrazone functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Tetradecylphenyl)hydrazinylidene]naphthalen-2(1H)-one typically involves the reaction of 4-tetradecylphenylhydrazine with naphthalen-2-one under specific conditions. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and more efficient catalysts to optimize the yield and purity of the product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the pure compound from the reaction mixture.
化学反应分析
Types of Reactions
1-[2-(4-Tetradecylphenyl)hydrazinylidene]naphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-2-one oxides, while reduction can produce naphthalen-2-amine derivatives.
科学研究应用
1-[2-(4-Tetradecylphenyl)hydrazinylidene]naphthalen-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-[2-(4-Tetradecylphenyl)hydrazinylidene]naphthalen-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound’s hydrophobic tetradecylphenyl group allows it to interact with lipid membranes, potentially disrupting cellular processes.
相似化合物的比较
Similar Compounds
- 1-[2-(4-Nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one
- 1-[2-(4-Methylphenyl)hydrazinylidene]naphthalen-2(1H)-one
- 1-[2-(4-Chlorophenyl)hydrazinylidene]naphthalen-2(1H)-one
Uniqueness
1-[2-(4-Tetradecylphenyl)hydrazinylidene]naphthalen-2(1H)-one is unique due to its long hydrophobic tetradecyl chain, which imparts distinct physicochemical properties compared to other hydrazone derivatives. This structural feature enhances its ability to interact with lipid membranes and hydrophobic environments, making it particularly useful in biological and medicinal applications.
属性
CAS 编号 |
119894-97-2 |
|---|---|
分子式 |
C30H40N2O |
分子量 |
444.7 g/mol |
IUPAC 名称 |
1-[(4-tetradecylphenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C30H40N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25-19-22-27(23-20-25)31-32-30-28-18-15-14-17-26(28)21-24-29(30)33/h14-15,17-24,33H,2-13,16H2,1H3 |
InChI 键 |
PUHDNGMPKCXNCZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCC1=CC=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(2-Hydroxyethoxy)ethoxy]-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14289614.png)






![[4,7-Dihydro-2-benzofuran-1,3-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14289665.png)





![3-Methyl-5-[(4-nitroanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carbaldehyde](/img/structure/B14289715.png)
